molecular formula C21H22N2O3 B2529261 N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 1207012-94-9

N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No. B2529261
M. Wt: 350.418
InChI Key: TXQGGLVJALCXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-[6-(2-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide, commonly known as BMS-582949, is a selective antagonist of the dopamine D3 receptor. It was first synthesized by Bristol-Myers Squibb in 2006 and has since been extensively studied for its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

Synthesis and Potential Antipsychotic Applications

A study focused on synthesizing heterocyclic analogues of a related compound to evaluate them as potential antipsychotic agents. These analogues were assessed for their binding to specific receptors and for their ability to antagonize certain in vivo responses in mice. Two derivatives showed potent activities, suggesting their potential as backup compounds for antipsychotic medication development, highlighting the significance of structural modifications in enhancing pharmacological profiles (Norman et al., 1996).

Anti-Inflammatory and Analgesic Agents

Another research endeavor synthesized novel compounds derived from visnaginone and khellinone, assessing their COX-1/COX-2 inhibition and analgesic and anti-inflammatory activities. This study illustrates the broad therapeutic potential of such compounds beyond their initial pharmacological targets, showing significant COX-2 selectivity and anti-inflammatory activity, which could inform the design of new therapeutics (Abu‐Hashem et al., 2020).

Anticancer Properties

Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives revealed their potential anti-angiogenic and DNA cleavage activities. These compounds were evaluated using the chick chorioallantoic membrane model and DNA binding/cleavage assays, indicating their potential as anticancer agents by blocking blood vessel formation and interacting with DNA (Kambappa et al., 2017).

Modification and Analgesic Activity Study

A study on N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide and its novel analogs explored structural changes to improve pharmacological profiles. This research aimed at developing compounds with better tolerability and pharmacokinetics, underscoring the ongoing efforts to refine and enhance the therapeutic efficacy of chemical entities through chemical modification (Nie et al., 2020).

properties

IUPAC Name

methyl 4-(3,4-dimethylanilino)-6-ethoxyquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-5-26-16-8-9-18-17(11-16)19(12-20(23-18)21(24)25-4)22-15-7-6-13(2)14(3)10-15/h6-12H,5H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQGGLVJALCXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(3,4-dimethylphenyl)amino]-6-ethoxyquinoline-2-carboxylate

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